molecular formula C12H19NS B13260434 n-(3-Methylbutan-2-yl)-4-(methylthio)aniline

n-(3-Methylbutan-2-yl)-4-(methylthio)aniline

Cat. No.: B13260434
M. Wt: 209.35 g/mol
InChI Key: VHRUGGXAJAICET-UHFFFAOYSA-N
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Description

n-(3-Methylbutan-2-yl)-4-(methylthio)aniline: is an organic compound with the molecular formula C12H19NS . This compound is characterized by the presence of a methylthio group attached to the benzene ring and a 3-methylbutan-2-yl group attached to the nitrogen atom of the aniline structure. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methylbutan-2-yl)-4-(methylthio)aniline typically involves the alkylation of 4-(methylthio)aniline with 3-methylbutan-2-yl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(3-Methylbutan-2-yl)-4-(methylthio)aniline can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry: n-(3-Methylbutan-2-yl)-4-(methylthio)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities. It is used in the development of pharmaceuticals and agrochemicals due to its unique structural features.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of n-(3-Methylbutan-2-yl)-4-(methylthio)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

  • n-(3-Methylbutan-2-yl)-2-(methylthio)aniline
  • n-(3-Methylbutan-2-yl)-3-(methylthio)aniline

Comparison: n-(3-Methylbutan-2-yl)-4-(methylthio)aniline is unique due to the position of the methylthio group on the benzene ring This positional difference can significantly affect the compound’s reactivity and properties

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)-4-methylsulfanylaniline

InChI

InChI=1S/C12H19NS/c1-9(2)10(3)13-11-5-7-12(14-4)8-6-11/h5-10,13H,1-4H3

InChI Key

VHRUGGXAJAICET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC=C(C=C1)SC

Origin of Product

United States

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